molecular formula C7H3Br2IO3 B12459271 3,5-Dibromo-2-hydroxy-4-iodobenzoic acid

3,5-Dibromo-2-hydroxy-4-iodobenzoic acid

Cat. No.: B12459271
M. Wt: 421.81 g/mol
InChI Key: WTNVYEXJKKAHKT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Br2IO3 It is a derivative of benzoic acid, characterized by the presence of bromine and iodine atoms at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-hydroxy-4-iodobenzoic acid typically involves the bromination and iodination of salicylic acid derivatives. One common method includes the bromination of 2-hydroxybenzoic acid followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable solvents and catalysts to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

3,5-Dibromo-2-hydroxy-4-iodobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxy-4-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions and effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-hydroxybenzoic acid
  • 2-Hydroxy-4-iodobenzoic acid
  • 3,5-Dibromosalicylic acid

Uniqueness

3,5-Dibromo-2-hydroxy-4-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of halogens is less common compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3Br2IO3

Molecular Weight

421.81 g/mol

IUPAC Name

3,5-dibromo-2-hydroxy-4-iodobenzoic acid

InChI

InChI=1S/C7H3Br2IO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,(H,12,13)

InChI Key

WTNVYEXJKKAHKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)Br)O)C(=O)O

Origin of Product

United States

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